molecular formula C11H14N4O B8148782 4-Azido-n-(tert-butyl)benzamide

4-Azido-n-(tert-butyl)benzamide

Cat. No.: B8148782
M. Wt: 218.26 g/mol
InChI Key: IGURUTRNNBPFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-n-(tert-butyl)benzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a benzamide structure with a tert-butyl group. It is a white or pale yellow solid that is stable under normal conditions but can decompose at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-(tert-butyl)benzamide typically involves the reaction of 4-nitrobenzamide with tert-butylamine, followed by the reduction of the nitro group to an amine. The amine is then converted to the azide using azidotrimethylsilane and tert-butyl nitrite under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-(tert-butyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Cycloaddition Reactions: Copper(I) catalysts are often used in [3+2] cycloaddition reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Amines.

Scientific Research Applications

4-Azido-n-(tert-butyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-n-(tert-butyl)benzamide involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism. The triazole rings formed are stable and can interact with various biological targets, making this compound useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Azido-n-(tert-butyl)benzamide: Characterized by the presence of an azido group and a tert-butyl group.

    4-Amino-n-(tert-butyl)benzamide: Similar structure but with an amino group instead of an azido group.

    4-Nitro-n-(tert-butyl)benzamide: Contains a nitro group instead of an azido group.

Uniqueness

This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. The azido group allows for the formation of triazoles through click chemistry, which is not possible with the amino or nitro analogs .

Properties

IUPAC Name

4-azido-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-11(2,3)13-10(16)8-4-6-9(7-5-8)14-15-12/h4-7H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGURUTRNNBPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.